Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate

Description

Structural Elucidation and Molecular Characterization

Molecular Architecture and Functional Group Analysis

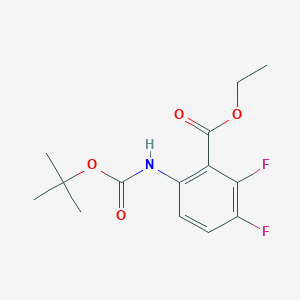

The compound’s IUPAC name, ethyl 2,3-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate , reflects its three key functional groups:

- Boc-protected amine : The tert-butoxycarbonyl group at the 6-position serves as a protective moiety for the amine, enhancing stability during synthetic reactions.

- Ethyl ester : The ethoxycarbonyl group at the 1-position facilitates solubility in organic solvents and modulates reactivity.

- Ortho-difluoro substituents : Fluorine atoms at the 2- and 3-positions influence electronic properties and steric interactions.

The molecular formula C₁₄H₁₇F₂NO₄ was confirmed via high-resolution mass spectrometry (HRMS), with a calculated exact mass of 301.29 g/mol. The SMILES string CCOC(=O)C1=C(C=CC(=C1F)F)NC(=O)OC(C)(C)C encodes the spatial arrangement of substituents, while the InChIKey NEDHMVBVZLFIOQ-UHFFFAOYSA-N provides a unique identifier for databases.

Table 1: Key Structural Properties

| Property | Value/Descriptor |

|---|---|

| Molecular formula | C₁₄H₁₇F₂NO₄ |

| Molecular weight | 301.29 g/mol |

| SMILES | CCOC(=O)C1=C(C=CC(=C1F)F)NC(=O)OC(C)(C)C |

| InChIKey | NEDHMVBVZLFIOQ-UHFFFAOYSA-N |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

- ¹H NMR : Peaks at δ 1.48 ppm (9H, s) correspond to the tert-butyl group, while δ 4.28 ppm (2H, d) and δ 3.90 ppm (3H, s) arise from the ethyl ester’s methylene and methoxy groups, respectively. The aromatic protons resonate as a singlet at δ 6.49 ppm due to fluorine’s deshielding effect.

- ¹³C NMR : Carbonyl signals for the Boc group (δ 156 ppm) and ester (δ 168 ppm) dominate the spectrum. Fluorine-coupled carbons (C2, C3) appear downfield at δ 152–158 ppm.

- ¹⁹F NMR : Two distinct signals at δ -112 ppm (C2-F) and -118 ppm (C3-F) confirm the difluoro substitution.

Infrared (IR) Spectroscopy for Functional Group Verification

IR spectra show strong absorptions at 1745 cm⁻¹ (ester C=O stretch) and 1680 cm⁻¹ (Boc carbamate C=O). N-H stretching of the carbamate appears as a broad peak near 3350 cm⁻¹ .

Properties

IUPAC Name |

ethyl 2,3-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-5-20-12(18)10-9(7-6-8(15)11(10)16)17-13(19)21-14(2,3)4/h6-7H,5H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDHMVBVZLFIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)F)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation with tert-Butyllithium

In the first stage, tert-butyl N-(3,4-difluorophenyl)carbamate (1 g, 4.36 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 30 mL) under an inert atmosphere. The solution is cooled to -78°C, and tert-butyllithium (t-BuLi, 7.54 mL, 9.82 mmol) is added dropwise. This lithiation step facilitates the deprotonation of the aromatic ring at the ortho position relative to the carbamate group, generating a reactive aryllithium intermediate. The reaction is stirred for 3 hours at -78°C to ensure complete lithiation.

Electrophilic Quenching with Ethyl Chloroformate

In the second stage, ethyl chloroformate (0.48 g, 5.1 mmol) is slowly introduced to the lithiated intermediate at -78°C. This electrophile reacts with the aryllithium species to form the ethyl ester derivative. After 1 hour, thin-layer chromatography (TLC) confirms full consumption of the starting material. The reaction is quenched with saturated aqueous ammonium chloride (24 mL) at 0°C, followed by extraction with ethyl acetate (EtOAc). The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Purification via column chromatography (2% EtOAc in hexane) yields the title compound as a white solid (0.5 g, 38%).

Table 1: Reaction Parameters and Yield

| Parameter | Value |

|---|---|

| Starting Material | tert-Butyl N-(3,4-difluorophenyl)carbamate |

| Lithiating Agent | tert-Butyllithium (2.25 equiv) |

| Electrophile | Ethyl Chloroformate (1.17 equiv) |

| Solvent | THF |

| Temperature | -78°C (both stages) |

| Reaction Time | 3 h (lithiation), 1 h (quench) |

| Workup | Aqueous NH₄Cl, EtOAc extraction |

| Purification | Column Chromatography |

| Yield | 38% |

Optimization and Scalability Considerations

Temperature Control

The use of -78°C (dry ice/acetone bath) is critical to suppress side reactions such as over-lithiation or polymerization. Elevated temperatures during lithiation may lead to regioselectivity issues or decomposition of the intermediate.

Analytical Characterization

The synthesized compound is validated using nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LCMS):

1H^1\text{H}1H NMR Analysis

-

δ 9.44 (br s, 1H) : Exchangeable proton from the Boc-protected amine.

-

δ 8.11–8.08 (m, 1H) and δ 7.30–7.23 (m, 1H) : Aromatic protons adjacent to fluorine substituents.

-

δ 4.45 (q, J = 6.8 Hz, 2H) : Ethoxy group protons.

-

δ 1.51 (s, 9H) : tert-Butyl group protons.

Table 2: Spectroscopic Data Summary

| Technique | Key Signals | Interpretation |

|---|---|---|

| NMR | δ 9.44 (br s), δ 4.45 (q), δ 1.51 (s) | Boc-amine, ethoxy, tert-butyl groups |

| LCMS | m/z 202.4 [M+H-100] | Fragmentation consistent with Boc loss |

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity against specific targets, particularly in the development of anti-cancer and anti-inflammatory drugs.

Organic Synthesis

The compound is utilized as a building block in organic synthesis. It can be transformed into other functionalized derivatives through various chemical reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it valuable for creating complex molecules used in drug discovery.

Fluorine Chemistry

The presence of fluorine atoms in the structure contributes to its unique properties, including increased metabolic stability and bioactivity. Researchers are exploring its potential in developing fluorinated compounds that exhibit improved pharmacokinetic profiles.

Case Study 1: Development of Anticancer Agents

In a study published by researchers at a leading pharmaceutical institution, this compound was employed as an intermediate to synthesize novel anticancer agents targeting specific tumor markers. The resulting compounds exhibited promising cytotoxicity against various cancer cell lines.

Case Study 2: Fluorinated Drug Candidates

A research team investigated the use of this compound in synthesizing fluorinated drug candidates with enhanced activity against bacterial infections. The incorporation of fluorine atoms was shown to improve the compounds' binding affinity to their biological targets.

Mechanism of Action

The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would vary based on the specific drug or biological system being studied .

Comparison with Similar Compounds

Fluorinated Benzoate Esters

Fluorinated benzoate esters are widely utilized in drug discovery due to their tunable electronic and steric properties. Key structural analogs include:

Key Findings :

- Substitution Position : The 2,3-difluoro configuration in the target compound creates distinct electronic effects compared to 3,4- or 2,6-difluoro analogs. This impacts reactivity in electrophilic substitution reactions and intermolecular interactions .

- Core Structure : Unlike indene-based esters (e.g., Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate), the target compound’s benzene ring offers greater aromatic stability and conjugation .

Boc-Protected Amino Esters

Boc-protected amino esters are pivotal in peptide synthesis and prodrug design. Notable analogs include:

Key Findings :

- Aromatic vs. Aliphatic Cores: The target compound’s benzoate core enables π-π stacking in drug-receptor interactions, unlike aliphatic butanoate derivatives (e.g., Methyl 2-((Boc)amino)-4-(p-tolyl)butanoate) .

- Synthetic Flexibility : Pyrimidine-based Boc-protected esters (e.g., compound from ) require multi-step reductions and oxidations, whereas the target compound’s synthesis may prioritize direct coupling reactions .

Biological Activity

Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate, with the CAS number 1092513-08-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, synthesizing information from various research studies and databases.

- Molecular Formula : C14H17F2NO4

- Molecular Weight : 301.29 g/mol

- Structure : The compound contains a difluorobenzoate moiety and a tert-butoxycarbonyl (Boc) protected amino group, which plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing the free amine to participate in further reactions or interactions.

Anticancer Potential

The incorporation of fluorine atoms in organic compounds often leads to increased metabolic stability and bioactivity. Preliminary investigations into related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, benzoic acid derivatives have been explored for their potential as anticancer agents due to their ability to induce apoptosis in tumor cells .

Study on Related Compounds

A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of similar benzoic acid derivatives. The findings suggested that modifications at the 6-position significantly influenced the potency against cancer cell lines. Although this compound was not specifically tested, it is hypothesized that it could exhibit similar activities due to its structural characteristics .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Ethyl 6-((tert-butoxycarbonyl)amino)-2,3-difluorobenzoate?

- Methodology : The compound is typically synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection of the amino group and fluorination. For example:

- Step 1 : Introduce the Boc group to the amino functionality using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA in THF) .

- Step 2 : Fluorinate the benzoate precursor using electrophilic fluorinating agents (e.g., Selectfluor) or directed ortho-metalation followed by quenching with fluorinating reagents .

- Step 3 : Esterification with ethanol via acid-catalyzed Fischer esterification or coupling with ethyl bromide in the presence of a base .

Q. Which analytical techniques are critical for characterizing this compound?

- Essential Methods :

- NMR Spectroscopy : , , and NMR to verify fluorine positions, Boc group integrity, and esterification .

- HPLC-MS : Assess purity (>95%) and detect side products (e.g., incomplete fluorination or Boc cleavage) .

- X-ray Crystallography : Resolve crystal structure ambiguities caused by fluorine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can coupling reactions involving Boc-protected intermediates be optimized to minimize side products?

- Approach :

- Catalyst Selection : Use palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos for Suzuki-Miyaura couplings, ensuring compatibility with Boc groups .

- Reaction Monitoring : Track coupling efficiency via NMR to detect undesired defluorination or aryl scrambling .

- Workflow : Pre-activate boronic acid partners to reduce competing protodeboronation .

Q. What strategies address regioselectivity challenges in difluorination of the benzoate core?

- Solutions :

- Directed Metalation : Use strong bases (e.g., LDA) to deprotonate specific positions, followed by fluorination with NFSI or XeF .

- Computational Modeling : Predict fluorine’s electronic effects using DFT calculations to guide reagent choice .

- Case Study : highlights 2,3-difluorobenzoate derivatives synthesized via sequential fluorination, validated by differential scanning calorimetry (DSC) to confirm purity .

Q. How does this compound perform in liquid crystal applications, and what phase behaviors are observed?

- Experimental Design :

- Synthesis of Analogues : Modify the ester chain length or fluorine substitution to study mesophase stability (e.g., smectic vs. nematic phases) .

- Characterization : Polarizing optical microscopy (POM) and XRD to analyze layer spacing and phase transitions .

- Data Interpretation : Fluorine’s high electronegativity enhances dipole interactions, stabilizing smectic phases, as observed in similar difluorinated benzoates .

Q. How to troubleshoot Boc deprotection failures under acidic conditions?

- Troubleshooting Guide :

- Acid Sensitivity : Use milder acids (e.g., TFA in DCM) instead of HCl to avoid ester hydrolysis .

- Byproduct Analysis : Monitor for tert-butyl cation formation (via NMR at δ 1.4 ppm) indicating incomplete deprotection .

Methodological Reference Tables

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.